[Chloro(dichlorophosphoryl)methyl]benzene
Overview
Description
[Chloro(dichlorophosphoryl)methyl]benzene is a chemical compound with the molecular formula C7H5Cl3OP It is known for its unique structure, which includes a benzene ring substituted with a chloro group and a dichlorophosphoryl group attached to a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Chloro(dichlorophosphoryl)methyl]benzene typically involves the reaction of benzyl chloride with phosphorus trichloride in the presence of a catalyst. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Catalyst: A Lewis acid catalyst, such as aluminum chloride, is often used to facilitate the reaction.
Solvent: An inert solvent like dichloromethane is commonly employed to dissolve the reactants and control the reaction environment.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant flow rates is also common.
Chemical Reactions Analysis
Types of Reactions
[Chloro(dichlorophosphoryl)methyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of hydroxyl derivatives.
Oxidation Reactions: The compound can be oxidized to form phosphonic acid derivatives.
Reduction Reactions: Reduction of the dichlorophosphoryl group can yield phosphine derivatives.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are typical oxidizing agents.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Major Products Formed
Substitution Products: Hydroxyl and amino derivatives.
Oxidation Products: Phosphonic acids.
Reduction Products: Phosphines.
Scientific Research Applications
[Chloro(dichlorophosphoryl)methyl]benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of [Chloro(dichlorophosphoryl)methyl]benzene involves its reactivity with nucleophiles. The chloro group and the dichlorophosphoryl group are electrophilic centers that can react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
(Chloro-cyclohexyl-methyl)benzene: Similar structure but with a cyclohexyl group instead of a dichlorophosphoryl group.
Benzyl chloride: Lacks the dichlorophosphoryl group, making it less reactive in certain types of reactions.
Uniqueness
[Chloro(dichlorophosphoryl)methyl]benzene is unique due to the presence of both a chloro group and a dichlorophosphoryl group, which confer distinct reactivity patterns. This makes it a valuable compound for synthesizing a wide range of derivatives and exploring various chemical reactions.
Properties
IUPAC Name |
[chloro(dichlorophosphoryl)methyl]benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl3OP/c8-7(12(9,10)11)6-4-2-1-3-5-6/h1-5,7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKSTYVXJFWKHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(P(=O)(Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl3OP | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401261932 | |
Record name | P-(Chlorophenylmethyl)phosphonic dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401261932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55691-59-3 | |
Record name | P-(Chlorophenylmethyl)phosphonic dichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55691-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC138348 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138348 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | P-(Chlorophenylmethyl)phosphonic dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401261932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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